2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

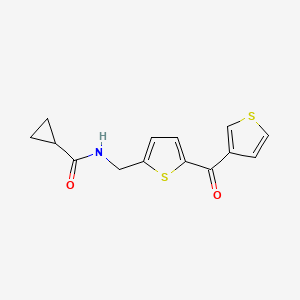

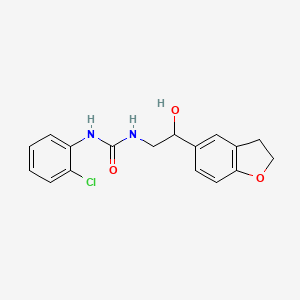

The compound “2-(furan-2-yl)-N-(1-phenylethyl)-4-tosyloxazol-5-amine” is an organic compound containing a furan ring, an oxazole ring, a phenyl ring, and an amine group . Furan is a heterocyclic compound with a 5-membered aromatic ring. Oxazole is a heterocyclic compound containing an oxygen and a nitrogen in the five-membered ring. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and oxazole rings, the phenyl group, and the amine group . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the functional groups present. For example, the furan ring might undergo reactions typical of aromatic compounds, while the amine group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the amine group might confer basic properties, while the aromatic rings might influence the compound’s solubility and stability .Scientific Research Applications

Synthesis and Catalysis

One study describes the Bifunctional Phosphine Ligand-Enabled Gold-Catalyzed Isomerizations of Alkynamides , leading to the rapid access to electron-rich 2-Aminofurans. These furans, due to their high reactivities and low stabilities, have rarely been applied in synthesis before. The work highlights a general and expedient access to electron-rich furans, opening new opportunities for their applications in various synthetic routes (X. Li et al., 2019).

Materials Science

Research on Poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) investigates the synthesis of novel polymers with potential applications in sustainable materials. These polymers exhibit unique properties due to the hydrogen bonding capabilities of the furan ring, contributing to advancements in the development of aliphatic-aromatic polyesters (C. H. Wilsens et al., 2014).

Enzymatic Polymerization

A study on Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides presents a sustainable alternative to traditional polyphthalamides, highlighting the synthesis of high-performance materials using bio-based monomers. This research contributes to the field of green chemistry by developing sustainable polymeric materials (Yi Jiang et al., 2015).

Bioactive Compounds

Another area of interest is the development of Antiprotozoal Agents , where furan derivatives have been explored for their potential in treating protozoal infections. The research demonstrates the synthesis and biological evaluation of novel dicationic imidazo[1,2-a]pyridines, providing insights into their mechanisms of action and potential therapeutic applications (M. Ismail et al., 2004).

Chemical Synthesis

Further exploration includes the Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles , showcasing a method for the intramolecular cyclization of aminoanilides. This research underscores the versatility of furan derivatives in organic synthesis, providing pathways to complex heterocyclic structures (T. Stroganova et al., 2013).

properties

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-10-12-18(13-11-15)29(25,26)22-21(23-16(2)17-7-4-3-5-8-17)28-20(24-22)19-9-6-14-27-19/h3-14,16,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATRELRAOYMALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)

![N-[[4-[(2R,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2823163.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B2823168.png)

![tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate](/img/structure/B2823169.png)

![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride](/img/structure/B2823171.png)

![N-(2-ethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2823172.png)

![1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2823173.png)